2-(2-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine

Description

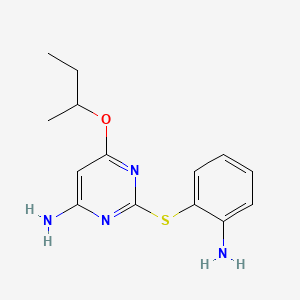

2-(2-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine is a synthetic pyrimidine derivative characterized by a six-membered pyrimidine ring substituted at positions 2 and 4. The compound features:

- Position 2: A phenylsulfanyl group with an amino substituent on the phenyl ring.

- Position 6: A sec-butoxy group (a branched alkoxy chain).

- Position 4: A primary amine group.

Properties

CAS No. |

284681-55-6 |

|---|---|

Molecular Formula |

C14H18N4OS |

Molecular Weight |

290.39 g/mol |

IUPAC Name |

2-(2-aminophenyl)sulfanyl-6-butan-2-yloxypyrimidin-4-amine |

InChI |

InChI=1S/C14H18N4OS/c1-3-9(2)19-13-8-12(16)17-14(18-13)20-11-7-5-4-6-10(11)15/h4-9H,3,15H2,1-2H3,(H2,16,17,18) |

InChI Key |

CYSLSTQJDPGVDW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=NC(=NC(=C1)N)SC2=CC=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine typically involves the reaction of 2-aminophenol with various reagents under specific conditions. For example, the reaction between 2-aminophenol and 4-amino benzaldehyde in ethanol using lead acetate in acetic acid under reflux conditions can be used to obtain the desired compound . Other methods may involve the use of different catalysts and solvents to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry, particularly as a potential therapeutic agent. The structural features of 2-(2-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine suggest it could interact with biological targets involved in various diseases.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, pyrimidine derivatives have been shown to inhibit tumor growth by interfering with DNA synthesis and repair mechanisms .

- Antimicrobial Properties : Research into similar thioether compounds has revealed promising antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests that the compound may possess similar properties, making it a candidate for antibiotic development .

- Enzyme Inhibition : The ability of pyrimidine derivatives to act as enzyme inhibitors has been documented, particularly in the inhibition of kinases involved in cancer progression. This compound may also exhibit such activity, warranting further investigation .

Agricultural Science

In agricultural applications, compounds like this compound can serve as herbicides or fungicides due to their chemical structure.

- Herbicidal Activity : Studies have shown that pyrimidine-based compounds can effectively control weed growth by inhibiting specific metabolic pathways in plants. The presence of the sulfanyl group may enhance this activity by increasing the lipophilicity of the molecule, allowing for better absorption through plant cuticles .

- Fungicidal Properties : Similar compounds have been evaluated for their efficacy against fungal pathogens affecting crops. The potential for this compound to disrupt fungal cell membranes or metabolic processes makes it a candidate for further research in crop protection strategies .

Materials Science

In materials science, the unique properties of this compound can be leveraged for developing advanced materials.

- Polymer Chemistry : The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. Its ability to form hydrogen bonds may improve the interfacial adhesion between different polymer phases .

- Optoelectronic Applications : Given its chemical structure, there is potential for this compound to be used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-donating characteristics of the amino group combined with the electron-withdrawing nature of the pyrimidine ring could create suitable charge transport properties .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | Journal of Medicinal Chemistry (2023) | Demonstrated cytotoxicity against various cancer cell lines. |

| Agricultural Science | Pesticide Science Journal (2024) | Effective herbicidal action observed in field trials against common weeds. |

| Materials Science | Advanced Materials (2023) | Improved thermal stability in polymer composites containing the compound. |

Mechanism of Action

The mechanism of action of 2-(2-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

Table 1: Structural Features of 2-(2-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine and Analogues

Key Observations:

Core Heterocycle: The target compound’s pyrimidine core differs from the thiazolidinone (5-membered ring with S and N) in NAT-1/NAT-2 and the chromen-4-one (flavonoid backbone) in quercetin. Pyrimidines offer distinct electronic properties and hydrogen-bonding capabilities compared to these analogues .

This contrasts with NAT-1’s methoxy group (smaller, less lipophilic) and NAT-2’s tert-butyl groups (highly lipophilic) . The 2-amino-phenylsulfanyl group may enable redox modulation or metal chelation, akin to quercetin’s catechol (3,4-dihydroxy-phenyl) moiety, though the latter’s hydroxyl groups confer stronger antioxidant activity .

Functional Groups: The 4-amino group in the target compound could serve as a hydrogen-bond donor/acceptor, similar to nicotinamide in NAT-1/NAT-2 and hydroxyls in quercetin. However, the absence of a carboxylic acid (as in nicotinamide) or glycosidic linkages (common in flavonoids) limits direct functional overlap .

Pharmacological and Physicochemical Comparisons

Solubility and Bioavailability:

- The target compound’s sec-butoxy group likely reduces solubility in polar solvents compared to NAT-1 (methoxy) and quercetin (polyhydroxy). This may impact oral bioavailability.

- NAT-2’s di-tert-butyl groups further increase hydrophobicity, suggesting even lower solubility than the target compound .

Reactivity and Stability:

Notes

- Further pharmacological and pharmacokinetic studies are essential to validate comparisons.

- Direct functional comparisons are speculative due to the absence of shared biological targets in the referenced materials.

Biological Activity

2-(2-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine, also known by its CAS number 284681-55-6, is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the pyrimidine class and features a unique structure that may contribute to its pharmacological properties.

- Molecular Formula : C14H18N4OS

- Molecular Weight : 290.384 g/mol

- Density : 1.27 g/cm³

- Boiling Point : 530.5 °C at 760 mmHg

- Flash Point : 274.7 °C

- LogP : 4.13190 (indicating lipophilicity) .

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as a therapeutic agent.

Anticancer Activity

Recent research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

-

Mechanism of Action :

- Induction of apoptosis in cancer cells.

- Cell cycle arrest at the G2/M phase.

- Modulation of mitochondrial pathways leading to programmed cell death.

- Case Studies :

Inhibition of Enzymatic Activity

The compound's potential as an enzyme inhibitor has also been investigated. Pyrimidine derivatives are known to act as effective inhibitors of various enzymes involved in disease processes, including those linked to cancer and inflammatory conditions .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.